Rat-Selective NK1 Binding vs. CP-96,345
WIN 51,708 demonstrates a unique species selectivity profile among non-peptide NK1 antagonists. While CP-96,345 exhibits higher affinity for the human NK1 receptor, WIN 51,708 possesses a dramatically higher affinity for the rat NK-1 receptor compared to the human ortholog [1]. This selectivity is also much greater in magnitude than the selectivity observed for RP 67580 [1]. Molecular determinants for this selectivity have been mapped to residues 97 and 290 in the NK1 receptor, which differ from the binding environment required for CP-96,345 [1].
| Evidence Dimension | Species selectivity of NK1 receptor binding affinity |
|---|---|
| Target Compound Data | WIN 51,708: Significantly higher affinity for rat NK1 receptor vs. human NK1 receptor (exact Ki values not provided in abstract; relative difference described as 'dramatically higher') |
| Comparator Or Baseline | CP-96,345: Higher affinity for human NK1 receptor vs. rat NK1 receptor. RP 67580: Exhibits species selectivity of lesser magnitude. |
| Quantified Difference | Qualitative: Opposite selectivity direction and greater magnitude compared to CP-96,345 and RP 67580, respectively. |
| Conditions | Binding affinity determined in Chinese hamster ovary (CHO) cells expressing chimeric and point-mutated rat and human NK-1 receptors [1]. |
Why This Matters
Investigators using rat or mouse models to study NK1 receptor function should select WIN 51,708 for its optimal target engagement in rodents, whereas CP-96,345 is more suitable for human receptor studies.
- [1] Sachais BS, Snider RM, Lowe JA 3rd, Krause JE. Both extracellular and transmembrane residues contribute to the species selectivity of the neurokinin-1 receptor antagonist WIN 51708. Mol Pharmacol. 1994 Jul;46(1):122-8. PMID: 8058046. View Source
